1,2-dichloro-3-[2-(4-ethoxyphenoxy)ethoxy]benzene
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Overview
Description
1,2-dichloro-3-[2-(4-ethoxyphenoxy)ethoxy]benzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of two chlorine atoms and an ethoxyphenoxyethoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-dichloro-3-[2-(4-ethoxyphenoxy)ethoxy]benzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,2-dichlorobenzene and 4-ethoxyphenol.
Etherification: The first step involves the etherification of 4-ethoxyphenol with an appropriate ethylene glycol derivative to form 2-(4-ethoxyphenoxy)ethanol.
Chlorination: The next step involves the chlorination of 1,2-dichlorobenzene to introduce the chlorine atoms at the desired positions on the benzene ring.
Coupling Reaction: Finally, the 2-(4-ethoxyphenoxy)ethanol is coupled with the chlorinated benzene derivative under suitable conditions to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1,2-dichloro-3-[2-(4-ethoxyphenoxy)ethoxy]benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to remove the chlorine atoms or reduce the aromatic ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Reaction conditions typically involve elevated temperatures and the presence of a suitable catalyst.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used. Reactions are typically carried out under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used. Reactions are typically carried out under an inert atmosphere.
Major Products Formed
Substitution Reactions: Products include substituted benzene derivatives with various functional groups replacing the chlorine atoms.
Oxidation Reactions: Products include aldehydes, carboxylic acids, or ketones depending on the extent of oxidation.
Reduction Reactions: Products include dechlorinated benzene derivatives or reduced aromatic rings.
Scientific Research Applications
1,2-dichloro-3-[2-(4-ethoxyphenoxy)ethoxy]benzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets and its effects on cellular processes.
Medicine: It is explored for its potential therapeutic applications. Studies focus on its ability to modulate specific molecular pathways and its efficacy in treating certain diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings. Its chemical properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 1,2-dichloro-3-[2-(4-ethoxyphenoxy)ethoxy]benzene involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to changes in cellular signaling pathways, gene expression, or metabolic processes. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,2-dichloro-4-[2-(4-ethoxyphenoxy)ethoxy]benzene: Similar structure but with different substitution pattern on the benzene ring.
1,2-dichloro-3-[2-(4-methoxyphenoxy)ethoxy]benzene: Similar structure but with a methoxy group instead of an ethoxy group.
1,2-dichloro-3-[2-(4-ethoxyphenoxy)propoxy]benzene: Similar structure but with a propoxy group instead of an ethoxy group.
Uniqueness
1,2-dichloro-3-[2-(4-ethoxyphenoxy)ethoxy]benzene is unique due to its specific substitution pattern and the presence of both chlorine and ethoxyphenoxyethoxy groups. This combination of functional groups imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry.
Properties
IUPAC Name |
1,2-dichloro-3-[2-(4-ethoxyphenoxy)ethoxy]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2O3/c1-2-19-12-6-8-13(9-7-12)20-10-11-21-15-5-3-4-14(17)16(15)18/h3-9H,2,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBYOAQYLQKNNQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCOC2=C(C(=CC=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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